Seviteronel - 1610537-15-9

Seviteronel

Catalog Number: EVT-288288
CAS Number: 1610537-15-9
Molecular Formula: C18H17F4N3O3
Molecular Weight: 399.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Seviteronel has been used in trials studying the treatment of CRPC, Prostate Cancer, and Castration-resistant Prostate Cancer.
Seviteronel is an orally available non-steroidal, lyase-selective inhibitor of the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17), with potential anti-androgenic and antineoplastic activities. Upon oral administration, seviteronel selectively inhibits the enzymatic activity of the cytochrome P450 C17,20 lyase in both the testes and adrenal glands, thereby inhibiting androgen production. This may decrease androgen-dependent growth signaling and may inhibit cell proliferation of androgen-dependent tumor cells. The cytochrome P450 enzyme CYP17A1, localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities; it plays a key role in the steroidogenic pathway. The lyase-selective activity of seviteronel prevents the increased synthesis of mineralocorticoids that is normally seen with non-selective CYP17 inhibitors, which also inhibit the 17-alpha-hydroxylase activity of CYP17A1.
Classification

Seviteronel is classified as a CYP17 lyase inhibitor, which distinguishes it from other steroidogenesis inhibitors by its higher selectivity for inhibiting the lyase function over hydroxylase activity . This selectivity is significant for minimizing side effects associated with broader steroidogenesis inhibition.

Synthesis Analysis

Methods and Technical Details

The synthesis of seviteronel involves several key steps that incorporate advanced organic chemistry techniques. While specific synthetic pathways are proprietary and not fully disclosed in public literature, general methodologies include:

  1. Formation of Key Intermediates: Utilizing reactions such as Suzuki coupling or Buchwald-Hartwig amination to construct the biaryl framework characteristic of seviteronel.
  2. Functional Group Modifications: Introducing functional groups that enhance selectivity and potency against the target enzyme.
  3. Purification: Employing chromatography techniques to isolate the final product with high purity, ensuring efficacy in biological assays.

Research indicates that the compound's synthesis has been optimized to yield high purity and bioavailability, which are critical for its therapeutic application .

Molecular Structure Analysis

Structure and Data

Seviteronel's molecular formula is C18H22N2OC_{18}H_{22}N_2O, with a molecular weight of 290.38 g/mol. The compound features a complex structure with multiple rings and functional groups that contribute to its activity as an enzyme inhibitor.

  • Chemical Structure: The structural representation includes a biaryl system linked by a nitrogen-containing heterocycle, which is essential for binding to the active site of the CYP17 enzyme.
  • 3D Conformation: The three-dimensional conformation allows for optimal interaction with the enzyme's substrate binding site, enhancing its inhibitory potency .
Chemical Reactions Analysis

Reactions and Technical Details

Seviteronel primarily undergoes metabolic transformations through cytochrome P450 enzymes in the liver, particularly CYP2C9, CYP2C19, and CYP3A4. These enzymes play a pivotal role in the clearance of seviteronel from systemic circulation.

  1. Metabolic Pathways: The compound is predominantly cleared via hepatic metabolism, leading to various metabolites that may have reduced or altered biological activity.
  2. Inhibition Mechanism: Seviteronel binds to the CYP17 enzyme, preventing substrate access and thereby inhibiting androgen synthesis. This binding is characterized by rapid formation of an initial complex followed by slower conformational changes that stabilize the inhibitor-enzyme complex .
Mechanism of Action

Process and Data

The mechanism of action for seviteronel involves competitive inhibition at the active site of the CYP17 enzyme:

  1. Binding Affinity: Seviteronel exhibits high binding affinity for CYP17, leading to effective inhibition of both 17-alpha-hydroxylase and C17,20 lyase activities.
  2. Impact on Hormone Levels: By inhibiting this enzyme, seviteronel reduces levels of testosterone and other androgenic hormones, which is beneficial in treating hormone-sensitive cancers like prostate cancer .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Seviteronel is typically presented as a solid crystalline form.
  • Solubility: It demonstrates moderate solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.

Chemical Properties

Relevant pharmacokinetic data indicate that seviteronel has favorable oral bioavailability and pharmacodynamic properties suitable for clinical use .

Applications

Scientific Uses

Seviteronel has been primarily investigated for its potential applications in oncology:

  • Prostate Cancer Treatment: Clinical studies have demonstrated its efficacy in reducing tumor growth in metastatic castration-resistant prostate cancer patients post-enzalutamide treatment .
  • Research Tool: Seviteronel serves as a valuable tool in research settings for studying androgen receptor signaling pathways and steroidogenesis.

Additionally, ongoing studies aim to explore its use in combination therapies with other anticancer agents to enhance therapeutic outcomes .

Introduction to Seviteronel

Pharmacological Classification and Target Pathways

Seviteronel (developmental codes VT-464, INO-464) is a novel, orally bioavailable small-molecule inhibitor classified as a dual-targeting agent with two distinct but synergistic pharmacological actions:

  • Selective inhibition of cytochrome P450c17a (CYP17) 17,20-lyase activity: This enzyme is pivotal in androgen biosynthesis, catalyzing the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA) and 17α-hydroxyprogesterone to androstenedione—key precursors to testosterone and estradiol [1] [5] [8]. Seviteronel demonstrates approximately 10-fold selectivity for inhibiting the 17,20-lyase function (IC₅₀ = 69 nM) over the 17α-hydroxylase activity (IC₅₀ = 670 nM) of CYP17A1 [5] [8] [4]. This selectivity contrasts sharply with abiraterone (a steroidal CYP17 inhibitor), which potently inhibits both enzymatic activities (lyase IC₅₀ = 15 nM; hydroxylase IC₅₀ = 2.5 nM), necessitating glucocorticoid co-administration to counter adrenal insufficiency [5] [9].
  • Direct antagonism of the androgen receptor (AR): Seviteronel competitively binds the AR ligand-binding domain, blocking transcriptional activation by androgens. Importantly, it retains activity against mutant AR variants implicated in resistance to other antiandrogens, including the T877A mutation (conferring resistance to bicalutamide) and the F876L mutation (converting enzalutamide/apalutamide into agonists) [1] [7] [20].

Table 1: Selectivity Profile of Seviteronel vs. Key Comparators

ParameterSeviteronelAbirateroneEnzalutamide
CYP17 Lyase IC₅₀ (nM)6915N/A
CYP17 Hydroxylase IC₅₀ (nM)6702.5N/A
Lyase/Hydroxylase Selectivity Ratio~10:1~1:0.17N/A
AR AntagonismYes (WT and mutants)WeakYes (WT, less effective vs F876L)

Data compiled from [5] [8] [4]

The therapeutic rationale for dual inhibition lies in simultaneously suppressing intratumoral androgen synthesis and blocking AR signaling—a critical mechanism in AR-dependent cancers like castration-resistant prostate cancer (CRPC) and androgen receptor-positive (AR+) triple-negative breast cancer (TNBC). Preclinical studies confirmed enhanced efficacy over single-mechanism agents in enzalutamide-resistant CRPC models and AR+ breast cancer models [1] [2] [7].

Historical Development and Rationale for Dual CYP17 Lyase/AR Inhibition

The development of seviteronel emerged from efforts to overcome limitations of first-generation CYP17 inhibitors and AR antagonists:

  • Precedent Agents & Limitations: Abiraterone’s non-selective CYP17 inhibition causes mineralocorticoid excess (requiring steroid co-administration), while resistance to enzalutamide frequently arises via AR mutations (e.g., F876L) or adaptive intratumoral androgen synthesis [7] [11].
  • Rationale for Dual Targeting: Simultaneously blocking androgen production and AR signaling was hypothesized to:(i) Prevent compensatory androgen synthesis upon AR blockade,(ii) Overcome common resistance mutations,(iii) Eliminate the need for corticosteroid replacement due to preserved 17α-hydroxylase activity [1] [5] [9].
  • Key Milestones:
  • Preclinical Validation (2013-2015): Seviteronel demonstrated superior lyase selectivity and AR antagonism vs. abiraterone in enzymatic/cell-based assays. It inhibited growth in CRPC (LNCaP, MR49F) and breast cancer (MCF7, MDA-MB-453) xenografts, including enzalutamide-resistant models [7] [20] [25].
  • Phase I Studies (2014-2018): Phase I trials in CRPC (NCT02012920, NCT02361086) and breast cancer (NCT02580448) established recommended Phase II doses (RP2D): 600 mg QD for men and 450 mg QD for women, with evidence of clinical benefit (e.g., CBR24 in ER+ breast cancer) [1] [6] [22].
  • Fast-Track Designation: Received FDA Fast Track status for CRPC (2016) and breast cancer (2017) based on mechanistic innovation and early activity [5].

Table 2: Development Timeline of Seviteronel

YearPhaseKey Findings
2013PreclinicalFirst reports of selective lyase inhibition (>50-fold vs. abiraterone) [5]
2015PreclinicalDemonstrated AR antagonism & efficacy in enzalutamide-resistant CRPC models [7]
2016Phase I (CRPC)RP2D established at 600 mg QD; PSA declines observed [6] [22]
2017Phase I (Breast)RP2D: 450 mg QD; CBR24 achieved in ER+ subjects [1]
2018Phase II (CRPC)Limited efficacy post-enzalutamide; development refocused [7]

Structural and Biochemical Properties

Seviteronel possesses distinct structural features enabling its dual mechanism:

  • Chemical Identity:
  • IUPAC Name: (1S)-1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(1H-1,2,4-triazol-1-yl)propan-1-ol
  • Molecular Formula: C₁₈H₁₇F₄N₃O₃
  • Molecular Weight: 399.34 g/mol [5] [8].
  • Key Functional Groups:
  • Naphthalene Core: Facilitates hydrophobic interactions within the CYP17 substrate-binding pocket.
  • Bis(difluoromethoxy) Moieties: Electron-withdrawing groups enhancing metabolic stability and binding affinity.
  • (S)-Configured Triazole-Propanol Arm: The triazole nitrogen coordinates the CYP17 heme iron (Type II binding), while the chiral center optimizes steric fit to both CYP17 and AR [4] [8].

Table 3: Physicochemical and Binding Properties of Seviteronel

PropertyValueSignificance
XLogP4.37High lipophilicity; supports membrane permeability
Topological Polar Surface Area75.44 ŲBalances solubility and cellular uptake
H-Bond Acceptors/Donors6 / 2Facilitates target binding
Heme CoordinationType II spectrum (λₘₐₓ 430 nm)Confirms direct Fe³⁺-triazole nitrogen bonding to CYP17 [4]
Binding KineticsSlow, tight-binding (kₒ₆: ~0.9 s⁻¹)Two-step mechanism: rapid substrate-site binding → slow heme coordination [4]

Data from [4] [8]

Properties

CAS Number

1610537-15-9

Product Name

Seviteronel

IUPAC Name

(1S)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol

Molecular Formula

C18H17F4N3O3

Molecular Weight

399.3 g/mol

InChI

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)/t18-/m0/s1

InChI Key

ZBRAJOQFSNYJMF-SFHVURJKSA-N

SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O

Solubility

Soluble in DMSO, not in water

Synonyms

VT464; VT 464; VT-464; INO-464; INO 464; INO464; Seviteronel.

Canonical SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O

Isomeric SMILES

CC(C)[C@](C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.